molecular formula C5H10O2S B1583577 Ethyl 2-mercaptopropionate CAS No. 19788-49-9

Ethyl 2-mercaptopropionate

Cat. No.: B1583577
CAS No.: 19788-49-9
M. Wt: 134.2 g/mol
InChI Key: LXXNWCFBZHKFPT-UHFFFAOYSA-N
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Description

Ethyl 2-mercaptopropionate: is a sulfur-containing organic compound with the molecular formula C5H10O2S . It is known for its distinctive musty and sulfurous odor and is commonly found in various food products such as wine, Japanese soy sauce, Munster cheese, and Camembert cheese . This compound is also used in the flavors and fragrances industry due to its unique aroma profile.

Scientific Research Applications

Ethyl 2-mercaptopropionate is extensively utilized in diverse scientific research applications. It is used in biochemical and physiological experiments, including the investigation of enzyme reactions, protein expression, and gene regulation . The compound plays a significant role in examining signal transduction pathways, cell growth, and cell death. Additionally, it is used in the study of volatile thiols in food products and their impact on flavor and aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and to drive the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-mercaptopropionate can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Substituted mercaptopropionates.

Comparison with Similar Compounds

  • Ethyl 2-thiolpropanoate
  • Ethyl 2-sulfanylpropanoate
  • 2-Mercaptopropionic acid, ethyl ester

Comparison: Ethyl 2-mercaptopropionate is unique due to its specific sulfur-containing structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a unique aroma profile and specific applications in the flavors and fragrances industry . Its ability to inhibit protein kinases and histone deacetylases also sets it apart from other sulfur-containing compounds .

Properties

IUPAC Name

ethyl 2-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXNWCFBZHKFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864904
Record name Ethyl 2-sulfanylpropanoate
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Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.027-1.050
Record name Ethyl 2-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

19788-49-9, 103616-07-5
Record name Ethyl 2-mercaptopropionate
Source CAS Common Chemistry
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Record name Ethyl 2-mercaptopropionate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-mercapto-, ethyl ester
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Record name Ethyl 2-sulfanylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-mercaptopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 2-MERCAPTOPROPIONATE
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Record name Ethyl 2-mercaptopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Ethyl 2-mercaptopropionate formed in Japanese soy sauce?

A: Research suggests that ET2MP is formed during the fermentation process of soy sauce, specifically during alcoholic fermentation. [, ] Yeast strains, particularly Zygosaccharomyces rouxii, play a crucial role in this formation. [] While the exact precursor of ET2MP in soy sauce is not fully understood, studies on other food matrices suggest that cysteine, a sulfur-containing amino acid, might be involved in the formation of volatile thiols. []

Q2: What is the significance of the enantiomeric ratio of this compound in soy sauce?

A: ET2MP exists as two enantiomers, which are mirror images of each other. Analysis of Japanese soy sauce revealed that the average enantiomeric ratio of ET2MP is approximately 1:1, meaning both enantiomers are present in roughly equal amounts. [] This finding suggests that the yeast-driven formation of ET2MP in soy sauce is not stereoselective, resulting in a racemic mixture. Further research is needed to determine if the enantiomers of ET2MP have different sensory properties.

Q3: How does the concentration of this compound change during soy sauce production?

A: Studies have shown that the concentration of ET2MP increases during the alcoholic fermentation stage of soy sauce production. [] Additionally, heat treatment, commonly used in soy sauce pasteurization, further increases the concentration of ET2MP. [] This suggests that both fermentation and heat treatment contribute to the final concentration and aroma impact of ET2MP in the finished product.

Q4: How does this compound contribute to the overall aroma profile of Japanese soy sauce?

A: ET2MP possesses a tropical fruit-like aroma. [] Sensory studies have shown that the addition of ET2MP, along with other volatile thiols like 2-furanmethanethiol and benzenemethanethiol, to raw soy sauce makes its aroma profile similar to that of heat-treated soy sauce. [] This indicates that ET2MP, although present in trace amounts, plays a crucial role in the complex aroma profile of Japanese soy sauce, particularly in the characteristic aroma developed during heat treatment.

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